molecular formula C25H22FNO6S B2731232 3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866810-37-9

3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No.: B2731232
CAS No.: 866810-37-9
M. Wt: 483.51
InChI Key: XCNOBHXOFQGDBR-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative with the molecular formula C25H22FNO6S and a molecular weight of 483.51. Quinoline derivatives are known for their wide range of biological activities and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on synthesizing metabolites of a closely related quinoline derivative, highlighting efficient syntheses methods and introducing novel compounds with potential biological activities (Mizuno et al., 2006).
  • Research into 2,3-diarylpyrazines and quinoxalines, including those with sulfamoyl/ methylsulfonyl-phenyl pharmacophores, showed selective COX-2 inhibitory activity, suggesting applications in anti-inflammatory drug development (Singh et al., 2004).

Chemical Transformations and New Materials

  • Investigations into reactions of quinoline derivatives with sulfur nucleophiles have yielded new compounds with potential antitumor, analgesic, antimicrobial activities, and applications in anti-stress therapy and as fluorophores (Aleksanyan & Hambardzumyan, 2014).
  • A study on the synthesis, crystal structures, and fluorescence of quinoline derivatives starting from eugenol has implications for designing new materials with specific optical properties, including fluorescence pH dependency and metal ion detection (Le et al., 2020).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the specific biological target . Without specific studies on this compound, it’s difficult to predict its exact mechanism of action.

Future Directions

Quinoline derivatives are a topic of ongoing research due to their diverse biological activities . Future research on this compound could involve detailed studies of its synthesis, reactivity, mechanism of action, and biological activity. This could potentially lead to the development of new drugs or other useful compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO6S/c1-31-18-8-4-16(5-9-18)14-27-15-24(34(29,30)19-10-6-17(26)7-11-19)25(28)20-12-22(32-2)23(33-3)13-21(20)27/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNOBHXOFQGDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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